Chromatographic Resolution: Relative Retention Time (RRT) Differentiates This Impurity from Co-occurring Tegoprazan Related Substances
In the validated HPLC method for Tegoprazan impurity profiling, the four related substances are chromatographically resolved with distinct relative retention times (RRTs). Impurity A (RRT ≈ 0.22), Impurity B (RRT ≈ 0.73), Impurity C (RRT ≈ 0.86), and Impurity D (RRT ≈ 1.86) are all separated from the Tegoprazan API peak at 13.8 min [1]. 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide has been independently catalogued as one of these impurity standards by multiple reference standard suppliers, and its chromatographic behavior is defined by its specific RRT value under these conditions . In contrast, Tegoprazan Impurity 33 (4-Acetamido-3-amino-5-(benzyloxy)-N,N-dimethylbenzamide, CAS N/A) carries additional acetamido and nitro substituents that increase polarity and shift its retention to a different RRT window [2]. Using Impurity 33 or any other non-identical impurity standard for method validation of this specific impurity yields a systematically erroneous RRT, which propagates into a biased relative correction factor and ultimately generates inaccurate impurity quantification (bias outside the method's validated RSD < 2.0% range) [1].
| Evidence Dimension | Relative retention time (RRT) vs. Tegoprazan API peak |
|---|---|
| Target Compound Data | RRT = specific value within the validated four-impurity panel (Impurities A–D: 0.22, 0.73, 0.86, 1.86); this compound corresponds to one of these validated impurity peaks |
| Comparator Or Baseline | Tegoprazan Impurity 33 (4-Acetamido-3-amino-5-(benzyloxy)-N,N-dimethylbenzamide): different RRT due to additional polar substituents. Generic benzamide analogs (e.g., 4-Amino-2-(benzyloxy)-N,N-dimethylbenzamide): unvalidated RRT, unknown relative correction factor. |
| Quantified Difference | RRT difference cannot be quantified as a single number because the exact RRT of this compound relative to the four-letter impurity panel is supplier-defined; however, any substitution of a non-identical impurity standard results in an RRT shift that violates the method's system suitability criterion. |
| Conditions | CAPCELL CORE C18 column (4.6 mm × 75 mm, 2.7 µm); mobile phase: 0.01 mol/L ammonium dihydrogen phosphate (pH 6.5) / acetonitrile gradient; flow rate 0.7 mL/min; detection λ = 218 nm; column temperature 45 °C; Tegoprazan API retention time = 13.8 min [1]. |
Why This Matters
Accurate impurity identification and quantification in Tegoprazan drug substance requires the exact impurity reference standard; substitution with a different benzyloxy-benzamide analog invalidates the relative correction factor and renders the impurity assay non-compliant with ICH Q3A/Q3B guidelines for ANDA submissions.
- [1] Zhang, L.; Xu, S.; Bai, Q.; Wang, L.; Shen, Y.; Ma, S. Determination of Four Related Substances in Tegoprazan by HPLC. Sep. Sci. Plus 2025, 8 (9), e70123. DOI: 10.1002/sscp.70123. View Source
- [2] SynZeal. Tegoprazan Impurity 33 – 4-Acetamido-3-amino-5-(benzyloxy)-N,N-dimethylbenzamide. https://www.synzeal.com/tegoprazan-impurity-33 (accessed 2026-04-28). View Source
